{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzoate group would contribute a benzene ring, while the 2-methylbenzyl group would add another benzene ring with a methyl group at the second position .Chemical Reactions Analysis
The chemical reactions of this compound would be expected to be similar to those of other benzoates and 2-methylbenzyl compounds. For example, it might undergo oxidation at the benzylic position, a reaction common to alkylbenzenes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar benzoate group and the nonpolar 2-methylbenzyl group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Benzofuro[3,2-c]isoquinoline Derivatives : A method for preparing benzofuro[3,2-c]isoquinoline derivatives involved the condensation of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles and intramolecular cyclization of the resulting substituted methyl 2-[(2-cyanobenzyl)oxy]benzoates (Kalugin & Shestopalov, 2011).
Antioxidant Properties
- Radical Scavenging Potency : A study synthesized novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates and evaluated their antioxidant properties, finding that the compound with an amino substituent had a significant scavenging effect (Then et al., 2017).
Enzymatic Activity and Plant Metabolism
- Activity in Arabidopsis Glycosyltransferases : Research on Arabidopsis glycosyltransferases showed their activity towards benzoates, including 2-hydroxybenzoic acid and 4-hydroxybenzoic acid. This study provides tools for biotransformation reactions and insights into benzoate metabolism in plants (Lim et al., 2002).
Organic Synthesis Applications
- Synthesis of Methacrylate Copolymers : A study synthesized 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate monomer and prepared copolymers with it, analyzing their structural properties, thermal degradation kinetics, and biological activity (Erol, Gencer, & Gurler, 2021).
Biochemistry and Molecular Biology
- Benzoate-CoA Ligase Activity : In a study on a denitrifying Pseudomonas sp., enzymes catalyzing CoA thioesters of benzoate and 2-aminobenzoate were studied, providing insights into the biochemical pathways of aromatic acid degradation (Altenschmidt, Oswald, & Fuchs, 1991).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-5-6-10-15(13)11-18-16(19)12-21-17(20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAZFOMQPSFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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